molecular formula C9H7ClF3NO3 B1489584 Methyl 3-chloro-2-methoxy-5-(trifluoromethyl)isonicotinate CAS No. 1147979-36-9

Methyl 3-chloro-2-methoxy-5-(trifluoromethyl)isonicotinate

Cat. No.: B1489584
CAS No.: 1147979-36-9
M. Wt: 269.6 g/mol
InChI Key: IOUWPDLFYDXVRL-UHFFFAOYSA-N
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Description

“Methyl 3-chloro-2-methoxy-5-(trifluoromethyl)isonicotinate” is a chemical compound used for proteomics research . It has a molecular formula of C9H7ClF3NO3 and a molecular weight of 269.60 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available resources. The molecular formula is C9H7ClF3NO3 and the molecular weight is 269.60 .

Scientific Research Applications

Antimycobacterial Activity

  • Research has shown the synthesis of compounds derived from isonicotinoyl, including those similar to methyl 3-chloro-2-methoxy-5-(trifluoromethyl)isonicotinate, demonstrating notable in vitro antimycobacterial activity against Mycobacterium tuberculosis. These compounds were found to be potent against both INH-susceptible and INH-resistant strains of tuberculosis (Almeida da Silva et al., 2008).

Herbicidal Applications

  • A study focused on the herbicidal activity of geometric isomers of a compound structurally similar to this compound. These isomers were found to be effective against broadleaf weeds in soybeans, highlighting the potential agricultural applications of such compounds (Hayashi & Kouji, 1990).

Organic Synthesis

  • Research on the reaction of certain pyridazinones with trifluoroethylation agents, which are structurally related to this compound, showed methyl group migration during the reaction. This provides insight into the reaction mechanisms and potential synthetic pathways for related compounds (Li et al., 2009).

Materials Science

  • A study on the photocyclization of aryl-substituted N-acyl-α-dehydroalanine derivatives, which share structural elements with this compound, revealed insights into the electronic and steric effects impacting the cyclization pathway in these compounds. Such findings have implications for the development of new materials and chemical synthesis methods (Sakurai et al., 2003).

Chemistry of Isoxazole Ethers

  • Another study explored the synthesis of 3-substituted bis-isoxazole ethers, a class of compounds related to this compound, under microwave radiation. This research contributes to the understanding of the synthesis and potential applications of isoxazole ethers in various fields (Zheng et al., 2019).

Mechanism of Action

The mechanism of action of “Methyl 3-chloro-2-methoxy-5-(trifluoromethyl)isonicotinate” is not specified in the available resources. It’s used for proteomics research , which suggests it may be involved in the study of proteins, but the exact mechanism is not clear.

Safety and Hazards

“Methyl 3-chloro-2-methoxy-5-(trifluoromethyl)isonicotinate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

The future directions of “Methyl 3-chloro-2-methoxy-5-(trifluoromethyl)isonicotinate” are not specified in the available resources. As it’s used for proteomics research , it may continue to be used in the study and analysis of proteins.

Properties

IUPAC Name

methyl 3-chloro-2-methoxy-5-(trifluoromethyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO3/c1-16-7-6(10)5(8(15)17-2)4(3-14-7)9(11,12)13/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUWPDLFYDXVRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1Cl)C(=O)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301134217
Record name 4-Pyridinecarboxylic acid, 3-chloro-2-methoxy-5-(trifluoromethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301134217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1147979-36-9
Record name 4-Pyridinecarboxylic acid, 3-chloro-2-methoxy-5-(trifluoromethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1147979-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinecarboxylic acid, 3-chloro-2-methoxy-5-(trifluoromethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301134217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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